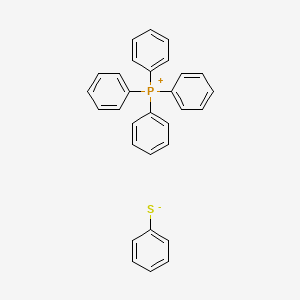
Tetraphenylphosphanium benzenethiolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraphenylphosphanium benzenethiolate is a chemical compound that consists of a tetraphenylphosphanium cation and a benzenethiolate anion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tetraphenylphosphanium benzenethiolate typically involves the reaction of tetraphenylphosphanium chloride with sodium benzenethiolate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Tetraphenylphosphanium benzenethiolate undergoes various chemical reactions, including:
Oxidation: The benzenethiolate anion can be oxidized to form disulfides.
Reduction: The compound can be reduced to form thiols.
Substitution: The benzenethiolate anion can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Typical conditions involve the use of alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Alkyl or acyl derivatives of benzenethiolate.
Wissenschaftliche Forschungsanwendungen
Tetraphenylphosphanium benzenethiolate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of tetraphenylphosphanium benzenethiolate involves its interaction with molecular targets through its benzenethiolate anion. The anion can form covalent bonds with electrophilic centers in target molecules, leading to various biochemical and chemical effects. The tetraphenylphosphanium cation enhances the solubility and stability of the compound in organic solvents .
Vergleich Mit ähnlichen Verbindungen
- Tetraphenylphosphanium chloride
- Tetraphenylphosphanium bromide
- Tetraphenylarsonium chloride
Comparison: Tetraphenylphosphanium benzenethiolate is unique due to the presence of the benzenethiolate anion, which imparts distinct reactivity and properties compared to other tetraphenylphosphanium salts. The benzenethiolate anion allows for specific interactions and reactions that are not possible with other anions, making it valuable in specialized applications .
Eigenschaften
CAS-Nummer |
65837-66-3 |
|---|---|
Molekularformel |
C30H25PS |
Molekulargewicht |
448.6 g/mol |
IUPAC-Name |
benzenethiolate;tetraphenylphosphanium |
InChI |
InChI=1S/C24H20P.C6H6S/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;7-6-4-2-1-3-5-6/h1-20H;1-5,7H/q+1;/p-1 |
InChI-Schlüssel |
KFUAGGDOAXXVMI-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)[S-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



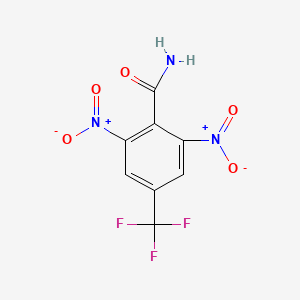
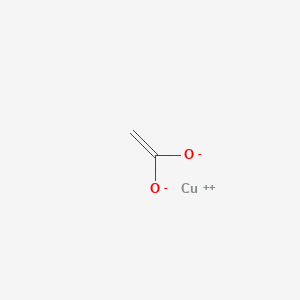

![[1-(Benzenesulfonyl)-1H-imidazol-2-yl]methanol](/img/structure/B14487515.png)

![4-[(3-Hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14487529.png)
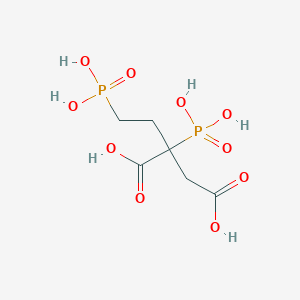

![N-[(4-Nitrophenyl)methyl]piperidine-4-carboxamide](/img/structure/B14487554.png)
![N,N-Diethyl-N-[(nonyloxy)methyl]ethanaminium chloride](/img/structure/B14487562.png)
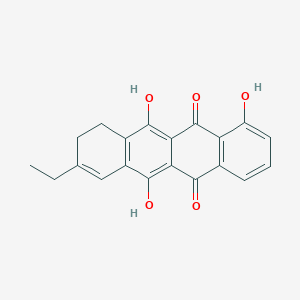
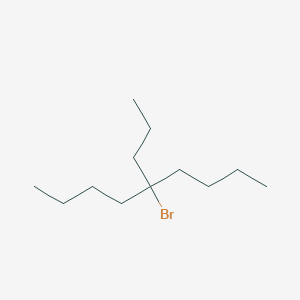
![{2,4-Bis[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14487573.png)
